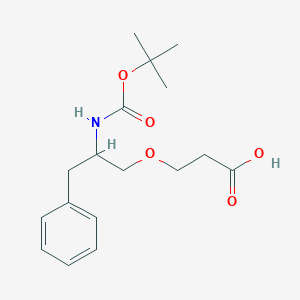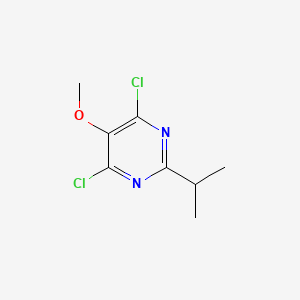![molecular formula C22H20ClN3O3 B13931757 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a chloro-phenyl group, a morpholine ring, and a dimethoxy-isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the chloro-phenyl group and the morpholine ring. Key steps may include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce amino groups.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Substitution Reactions: Introduction of the chloro-phenyl group via electrophilic aromatic substitution.
Morpholine Ring Formation: Formation of the morpholine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions: 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups.
科学研究应用
1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
相似化合物的比较
- 1-[2-(4-Chloro-phenyl)-piperazin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
- 1-[2-(4-Fluoro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
- 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-quinoline-4-carbonitrile
Comparison: Compared to similar compounds, 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential applications. For instance, the presence of the morpholine ring may enhance its solubility and bioavailability, while the chloro-phenyl group can influence its binding affinity to molecular targets.
属性
分子式 |
C22H20ClN3O3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)morpholin-4-yl]-6,7-dimethoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O3/c1-27-19-9-17-15(11-24)12-25-22(18(17)10-20(19)28-2)26-7-8-29-21(13-26)14-3-5-16(23)6-4-14/h3-6,9-10,12,21H,7-8,13H2,1-2H3 |
InChI 键 |
IPZYTQILGOUGNV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2N3CCOC(C3)C4=CC=C(C=C4)Cl)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)






